molecular formula C13H17NO2 B023568 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester CAS No. 130146-17-7

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester

Cat. No.: B023568
CAS No.: 130146-17-7
M. Wt: 219.28 g/mol
InChI Key: KQZUKJIXUJVJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester (CAS 130146-17-7) is a specialized amino acid derivative presented as an orange liquid. This compound features a Schiff base (imine) functional group, formed from the condensation of an alanine ester derivative with benzaldehyde, making it a valuable building block in organic synthesis and medicinal chemistry research. As a Mannich base-type structure, this chemical falls into a class of compounds known for a wide spectrum of biological activities, which makes it a compound of interest in early-stage drug discovery and chemical biology. Mannich bases are extensively investigated for their potential as anticancer and cytotoxic agents, with mechanisms that may involve the alkylation of cellular thiols like glutathione. Research into similar structures also indicates potential for antibacterial, antifungal, and other pharmacological activities, positioning this ester as a useful precursor for generating novel bioactive molecules. Key Identifiers • CAS Number : 130146-17-7 • Molecular Formula : C₁₃H₁₇NO₂ • Molecular Weight : 219.28 g/mol • Appearance : Orange Liquid • Solubility : Soluble in chlorinated and ether solvents such as chloroform and diethyl ether. Applications This product is intended for research applications as a key synthetic intermediate. It is commonly used in the exploration of new chemical entities and the development of novel amino acid-based compounds. Handling and Usage For Research Use Only. Not intended for diagnostic or therapeutic applications. This product is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

ethyl 2-(benzylideneamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZUKJIXUJVJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563185
Record name Ethyl (E)-N-benzylidene-2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130146-17-7
Record name Ethyl (E)-N-benzylidene-2-methylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Schiff Base Formation

The synthesis begins with the condensation of 2-methylalanine and benzaldehyde to form the Schiff base intermediate. This reaction typically employs glacial acetic acid as a catalyst in hexanes, facilitating imine bond formation through nucleophilic attack of the amine group on the carbonyl carbon of benzaldehyde. The patent US5155251A details a specific protocol where 100 kg of 4-methyl-3-oxo-N-phenylpentanamide is suspended in hexanes with β-alanine, benzaldehyde, and acetic acid. The mixture is refluxed for 20 hours under nitrogen, with water removal via azeotropic distillation to drive the reaction to completion.

Reaction Conditions for Schiff Base Formation

ParameterValue/DetailSource
CatalystGlacial acetic acid (13 kg)
SolventHexanes (660 kg)
TemperatureReflux (68–70°C)
Reaction Time20 hours
Yield110 kg product (quantitative)

Esterification Process

The Schiff base intermediate undergoes esterification with ethanol to yield the final product. While direct details for this specific esterification are limited in the provided sources, analogous methods from the RSC document illustrate the use of thionyl chloride in methanol for esterification of phenylalanine derivatives. Adapting this approach, ethanol and a catalytic acid (e.g., H₂SO₄) would protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. The RSC protocol achieves 97% yield for L-phenylalanine methyl ester hydrochloride using thionyl chloride, suggesting similar efficiency for ethyl ester formation.

Optimization of Reaction Conditions

Catalyst Selection

Acidic catalysts like acetic acid are preferred for Schiff base formation due to their ability to protonate the carbonyl group without side reactions. In contrast, the patent employs β-alanine as a co-catalyst, which may stabilize transition states through hydrogen bonding. For esterification, Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) are typical, though thionyl chloride offers superior reactivity for hydroxyl activation.

Solvent Systems

Hexanes are ideal for Schiff base synthesis due to their low polarity, which minimizes hydrolysis of the imine bond. Polar aprotic solvents like ethyl acetate or toluene are used in subsequent steps for improved solubility of intermediates. The RSC method utilizes methanol for esterification, but ethanol can be substituted with adjustments to reaction time and temperature.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. The patent describes a 50-gallon reactor setup where sodium cyanide and 4-bromo-3-hydroxybutyric acid ethyl ester react in ethanol/water mixtures, achieving 95.6% purity via vapor phase chromatography. Automated systems control parameters such as:

  • Temperature Gradients : Precise heating during reflux (68–70°C) and cooling (20–25°C) during crystallization.

  • Feed Rates : Gradual addition of benzaldehyde and acetic acid to prevent exothermic runaway.

Purification and Characterization Techniques

Filtration and Recrystallization

Post-reaction mixtures are cooled to 20–25°C, and the product is isolated via filtration. The patent reports slurrying the crude product in hexanes at 50–60°C to remove impurities, followed by recrystallization from ethyl acetate/ethanol (95:5) to achieve >99% purity.

Analytical Methods

  • HPLC : Monitors reaction progress and purity, with retention times calibrated against standards.

  • FTIR : Confirms imine (C=N stretch at ~1640 cm⁻¹) and ester (C=O stretch at ~1730 cm⁻¹) functional groups.

  • NMR : ¹H NMR spectra show characteristic doublets for the ethyl ester group (δ 1.29 ppm, triplet) and aromatic protons (δ 7.3–7.5 ppm).

Comparative Analysis of Synthetic Methodologies

MethodCatalystSolventYield (%)Purity (%)
Patent US5155251AAcetic acidHexanes95–10099.5
RSC Analog ProtocolThionyl chlorideMethanol9798.2

The patent method excels in scalability and yield, while the RSC approach offers higher selectivity for ester functionalization. Hybrid protocols combining acetic acid catalysis with thionyl chloride esterification could further optimize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the Schiff base back to the amine.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The primary amine and alcohol are typical products.

    Substitution: Various substituted esters or amides can be formed.

Scientific Research Applications

2-Methyl-N-(phenylmethylene)alanine Ethyl Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester involves its interaction with various molecular targets. The phenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by two key structural features:

Substituents on the amino group (e.g., phenylmethylene vs. hydroxy, methoxy, or halogen groups).

Ester group variations (ethyl vs. methyl or other alkyl esters).

Below is a detailed comparison with structurally analogous compounds:

Table 1: Comparative Analysis of Structural Features and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Reactivity Insights
2-Methyl-N-(phenylmethylene)alanine ethyl ester C₁₂H₁₅NO₂ 205.25 Phenylmethylene, ethyl ester Moderate solubility in chloroform/DMSO; hydrolytically unstable
N-(Diphenylmethylene)alanine methyl ester C₁₇H₁₇NO₂ 267.32 Diphenylmethylene, methyl ester Lower solubility due to bulkier aromatic groups; enhanced steric hindrance
3,3-Difluoro-2-methyl-N-(phenylmethylene)alanine methyl ester C₁₂H₁₃NO₂F₂ 241.23 Difluoro, methyl ester Fluorine substituents increase electronegativity, altering hydrolysis rates
Ethyl 2-(benzylideneamino)acetate C₁₄H₁₅NO₂ 229.27 Benzylidene, ethyl ester Higher reactivity in nucleophilic additions due to less steric hindrance
Alanine, N-hydroxy-2-methyl-, ethyl ester C₇H₁₃NO₃ 175.18 Hydroxy, ethyl ester Hydroxy group enables hydrogen bonding; increased polarity

Key Insights from Comparisons

Ester Group Influence :

  • Ethyl esters (e.g., target compound) generally exhibit lower solubility in water compared to methyl esters but show slower hydrolysis rates due to reduced electrophilicity. This makes ethyl esters preferable in prolonged reaction conditions .
  • Methyl esters (e.g., 3,3-difluoro variant) are more reactive in esterification and hydrolysis, facilitating faster synthetic workflows .

Amino Group Modifications: Phenylmethylene groups enhance π-π stacking interactions, making the compound useful in asymmetric catalysis . Diphenylmethylene () increases steric bulk, reducing reactivity but improving selectivity in chiral resolutions .

Biological and Industrial Relevance: The target compound’s phenylmethylene-ethyl ester combination balances lipophilicity and reactivity, making it versatile in peptide mimetics and prodrug design . Compounds like Ethyl 2-(benzylideneamino)acetate () are favored in click chemistry due to their planar benzylidene group, which facilitates cycloaddition reactions .

Biological Activity

2-Methyl-N-(phenylmethylene)alanine ethyl ester, also known as a derivative of alanine, has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article delves into its synthesis, mechanisms of action, biological interactions, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the molecular formula C13H17NO2C_{13}H_{17}NO_2. It is synthesized through a multi-step process that typically involves the condensation of 2-methylalanine with benzaldehyde to form a Schiff base, followed by esterification with ethanol. The reaction conditions often require an acidic or basic catalyst to facilitate these transformations.

Synthetic Route

  • Step 1 : Condensation of 2-methylalanine and benzaldehyde.
  • Step 2 : Esterification with ethanol.
  • Catalysts : Acidic or basic conditions are employed to enhance yields.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These interactions may modulate enzyme activity and influence various biological pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer .

Anticancer Potential

Studies have shown that phenolic esters can possess anticancer activities. The structural characteristics of this compound suggest it may share similar properties, potentially acting as an inhibitor of cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methylalanine Ethyl Ester Lacks phenylmethylene groupReduced reactivity compared to target compound
N-(Phenylmethylene)alanine Ethyl Ester Similar structure without methyl groupDifferent steric and electronic properties affecting activity

The unique combination of the phenylmethylene group and the ester functionality in this compound confers distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Antioxidant Screening : In a study assessing various compounds for their antioxidant capabilities, derivatives of alanine were shown to significantly reduce reactive oxygen species (ROS) levels in cellular models, suggesting a protective role against oxidative damage .
  • Cancer Cell Proliferation : Another research effort demonstrated that compounds with similar structures inhibited the proliferation of breast cancer cell lines (MCF-7). The mechanism was linked to the modulation of histone acetylation, which plays a role in gene expression related to cancer progression.
  • Enzymatic Interactions : Investigations into the enzymatic interactions revealed that the compound could inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and potentially leading to therapeutic effects .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-N-(phenylmethylene)alanine Ethyl Ester?

The synthesis typically involves a Schiff base formation between a methyl-substituted alanine ethyl ester and benzaldehyde derivatives. Key steps include:

  • Condensation : Reacting 2-methylalanine ethyl ester with benzaldehyde derivatives under reflux in a toluene/water mixture (8:2) with a catalyst like triethylamine.
  • Purification : Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure. For solid products, crystallization with ethanol is recommended; liquid products require ethyl acetate extraction and drying over Na₂SO₄ .
  • Optimization : Adjusting stoichiometry (e.g., 1.5 eq NaN₃ for azide intermediates) and reaction time (5–7 hours) to maximize yield .

Q. Which analytical techniques are critical for characterizing this compound?

Structural and purity analysis relies on:

  • Spectroscopy : ¹H-NMR and ¹³C-NMR to confirm the imine bond (δ ~8.2–8.3 ppm) and ester group (δ ~1.2–4.2 ppm). IR identifies carbonyl stretches (1725–1735 cm⁻¹) .
  • Chromatography : LC-MS for molecular weight confirmation and TLC for reaction monitoring .
  • Elemental Analysis : Combustion analysis or high-resolution mass spectrometry to validate empirical formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

Key strategies include:

  • Catalyst Selection : Triethylamine or tributylphosphine enhances imine formation efficiency while minimizing side reactions like hydrolysis .
  • Solvent Systems : Biphasic toluene/water mixtures improve interfacial reactivity and reduce decomposition .
  • Temperature Control : Maintaining reflux temperatures (100–110°C) ensures complete conversion without degrading heat-sensitive intermediates .
  • Real-Time Monitoring : TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion points .

Q. What insights can molecular docking studies provide for this compound’s biological interactions?

Docking analyses (e.g., using PDB 4wq6) reveal:

  • Binding Sites : The phenylmethylene group interacts with hydrophobic residues (Tyr205, Phe214) and hydrogen bonds with Thr211 or Asp215 .
  • Stability Predictions : Imine protonation states influence binding affinity in enzymatic pockets, which can guide derivatization for enhanced stability .
  • Functional Mimicry : Structural analogs like benzenesulfonic acid derivatives show similar docking profiles, suggesting potential bioactivity pathways .

Q. How does the phenylmethylene group affect hydrolytic stability under varying pH conditions?

  • Acidic Conditions : The imine bond undergoes hydrolysis to regenerate the aldehyde and amine, requiring stabilization via electron-withdrawing substituents on the phenyl ring .
  • Neutral/Basic Conditions : The compound is more stable, but prolonged exposure to aqueous media (e.g., during biological assays) may still degrade the ester moiety. Use of anhydrous solvents or lyophilization is advised .
  • Degradation Pathways : LC-MS identifies hydrolytic impurities like 2-methylalanine and benzaldehyde derivatives, which must be quantified for pharmacokinetic studies .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Multi-Technique Validation : Cross-reference NMR, IR, and LC-MS to confirm functional groups. For example, an IR carbonyl peak at 1725 cm⁻¹ should align with an ester signal in ¹³C-NMR (δ ~170 ppm) .
  • Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .

Methodological Notes

  • Synthesis References : .
  • Characterization References : .
  • Stability/Degradation References : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.